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Introduction

2-Fluoroethanol (CAS: 371-62-0) is a valuable fluorinated building block in pharmaceutical
synthesis. The introduction of a fluorine atom can significantly modify a molecule's
physicochemical and biological properties, including metabolic stability, lipophilicity, and binding
affinity to target proteins.[1] Consequently, 2-fluoroethanol serves as a key intermediate for
the synthesis of various active pharmaceutical ingredients (APIs). These application notes
provide an overview of its utility, detailed experimental protocols for key transformations, and
data on its application in the synthesis of pharmaceutical agents.

Key Applications in Pharmaceutical Synthesis

2-Fluoroethanol is primarily utilized to introduce the fluoroethyl or fluoroethoxy moiety into a
target molecule. This is typically achieved by first converting 2-fluoroethanol into a more
reactive intermediate, such as 2-fluoroethyl tosylate, or by using it directly in nucleophilic
substitution reactions.

Common Synthetic Transformations:

o Activation of the Hydroxyl Group: The hydroxyl group of 2-fluoroethanol can be converted
into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b046154?utm_src=pdf-interest
https://www.benchchem.com/product/b046154?utm_src=pdf-body
https://www.nbinno.com/article/other-organic-chemicals/role-2-fluoroethanol-modern-pharmaceutical-synthesis-xr
https://www.benchchem.com/product/b046154?utm_src=pdf-body
https://www.benchchem.com/product/b046154?utm_src=pdf-body
https://www.benchchem.com/product/b046154?utm_src=pdf-body
https://www.benchchem.com/product/b046154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Williamson Ether Synthesis: Direct reaction of 2-fluoroethanol with a suitable alkyl halide
under basic conditions can form fluoroethyl ethers.

e Mitsunobu Reaction: This reaction allows for the conversion of the hydroxyl group to a
variety of other functional groups with inversion of stereochemistry.

Case Study: Synthesis of a Precursor for the AKT
Inhibitor Capivasertib (AZD5363)

Capivasertib (AZD5363) is a potent pan-AKT inhibitor that targets the PIBK/AKT/mTOR
signaling pathway and is used in the treatment of certain types of breast cancer.[2][3] While the
final structure of Capivasertib itself does not contain a fluoroethoxy group, the synthesis of
analogues and related inhibitors often involves the incorporation of fluorinated fragments to
improve pharmacokinetic properties. The following protocol describes the synthesis of a key
intermediate, 2-(2-fluoroethoxy)acetic acid, which can be utilized in the synthesis of various
enzyme inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoroethyl Tosylate

This protocol details the conversion of 2-fluoroethanol to 2-fluoroethyl tosylate, a versatile
fluoroalkylating agent.[4]

Reaction Scheme:
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Caption: Synthesis of 2-Fluoroethyl Tosylate.

Materials:
Molar Mass ( g/mol .
Reagent ) Quantity Moles
2-Fluoroethanol 64.06 10.0g 0.156
p-Toluenesulfonyl
_ 190.65 328¢g 0.172
chloride (TsCl)
Pyridine 79.10 100 mL
Dichloromethane
84.93 200 mL
(DCM)
1M Hydrochloric Acid 100 mL
Saturated Sodium
) 100 mL
Bicarbonate
Brine 100 mL

Anhydrous Sodium
Sulfate

Procedure:

e To a stirred solution of 2-fluoroethanol (10.0 g, 0.156 mol) in pyridine (100 mL) at 0 °C, add
p-toluenesulfonyl chloride (32.8 g, 0.172 mol) portion-wise over 30 minutes.

 Allow the reaction mixture to warm to room temperature and stir for 12 hours.

e Monitor the reaction progress by thin-layer chromatography (TLC).

o Once the reaction is complete, pour the mixture into ice-cold 1M hydrochloric acid (100 mL)

and extract with dichloromethane (2 x 100 mL).

e Wash the combined organic layers sequentially with saturated sodium bicarbonate solution
(100 mL) and brine (100 mL).
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate = 4:1) to afford 2-fluoroethyl tosylate.

Quantitative Data:

Product Form Yield Purity (by NMR)

2-Fluoroethyl Tosylate  Colorless oll 85-95% >98%

Protocol 2: Synthesis of 2-(2-Fluoroethoxy)acetic Acid

This protocol describes a Williamson ether synthesis to produce a key building block for various
pharmaceutical compounds.

Reaction Scheme:

NaH
Br-CH2-COOH
1. NaH, THF
HO-CH2-CH2-F 2. BrCH2COOH » F-CH2-CH2-O-CH2-COOH
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Caption: Synthesis of 2-(2-Fluoroethoxy)acetic Acid.

Materials:
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Molar Mass ( g/mol

Reagent | Quantity Moles
2-Fluoroethanol 64.06 50¢9 0.078
Sodium Hydride (60%
o 24.00 3.43¢g 0.086
in oil)
Bromoacetic Acid 138.95 119¢g 0.086
Anhydrous

150 mL
Tetrahydrofuran (THF)
Diethyl Ether 100 mL
1M Sodium Hydroxide 50 mL
1M Hydrochloric Acid topH 2
Brine 50 mL
Anhydrous

Magnesium Sulfate

Procedure:

e To a suspension of sodium hydride (3.43 g, 0.086 mol) in anhydrous THF (100 mL) at O °C,
add 2-fluoroethanol (5.0 g, 0.078 mol) dropwise.

 Allow the mixture to stir at room temperature for 1 hour.

e Add a solution of bromoacetic acid (11.9 g, 0.086 mol) in anhydrous THF (50 mL) dropwise

at0 °C.

 Allow the reaction to warm to room temperature and stir for 16 hours.

¢ Quench the reaction by the slow addition of water (20 mL).

o Adjust the pH to ~10 with 1M sodium hydroxide and wash with diethyl ether (2 x 50 mL) to

remove unreacted starting materials.
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 Acidify the aqueous layer to pH 2 with 1M hydrochloric acid and extract with ethyl acetate (3
x 50 mL).

» Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium
sulfate, filter, and concentrate under reduced pressure to yield 2-(2-fluoroethoxy)acetic acid.

Quantitative Data:

Product Form Yield Purity (by HPLC)
2-(2-

Fluoroethoxy)acetic Pale yellow oil 70-80% >95%

Acid

Signaling Pathway

Capivasertib (AZD5363) and the PI3BK/AKT/mTOR Pathway

Capivasertib is a potent inhibitor of all three isoforms of the AKT serine/threonine kinase (AKT1,
AKT2, and AKT3).[5] The PI3K/AKT/mTOR pathway is a critical signaling cascade that
regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a
common event in many cancers, making it a key target for cancer therapy.[2]
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Caption: Simplified PIBK/AKT/mTOR signaling pathway and the inhibitory action of
Capivasertib.

Conclusion

2-Fluoroethanol is a versatile and valuable reagent in pharmaceutical synthesis, primarily
serving as a source for the fluoroethyl and fluoroethoxy moieties. Its conversion to more
reactive intermediates like 2-fluoroethyl tosylate allows for efficient incorporation of these
fluorinated fragments into a wide range of molecules. The ability to introduce fluorine
strategically can significantly enhance the drug-like properties of a compound, as evidenced by
the continued exploration of fluorinated analogues in drug discovery programs targeting critical
signaling pathways like the PISBK/AKT/mTOR cascade. The provided protocols offer a
foundation for researchers to utilize 2-fluoroethanol in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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